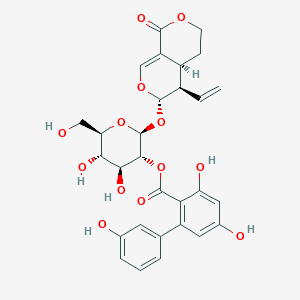

Amarogentin

描述

This compound has been reported in Swertia japonica, Gentianella nitida, and other organisms with data available.

secoiridoid glycoside

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVHQOUSDWAPQ-WTONXPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029787 | |

| Record name | Amarogentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-84-8 | |

| Record name | Amarogentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amarogentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amarogentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMAROGENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amarogentin: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has emerged as a promising natural compound with potent anticancer properties. Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating key signaling pathways that govern cancer cell survival and proliferation. Recent evidence also points to its ability to induce a form of iron-dependent cell death known as ferroptosis.

Induction of Apoptosis

A hallmark of this compound's anticancer activity is its potent ability to induce apoptosis. This is achieved through the modulation of several critical signaling cascades.

1. The PI3K/Akt/mTOR Signaling Pathway: In human gastric cancer cells (SNU-16), this compound has been shown to downregulate the expression of key proteins in the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of PI3K and Akt, and subsequently mTOR, this compound effectively shuts down pro-survival signals, thereby promoting apoptosis.[1]

2. The p53-hTERT Signaling Pathway: In liver cancer cells, this compound's pro-apoptotic effects are mediated through the upregulation of the tumor suppressor protein p53 and the downregulation of human telomerase reverse transcriptase (hTERT).[2] p53 plays a crucial role in initiating apoptosis in response to cellular stress, while the inhibition of hTERT, an enzyme essential for maintaining telomere length and enabling replicative immortality in cancer cells, further contributes to cell death.

3. Modulation of Bcl-2 Family Proteins and Caspase Activation: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis.[3]

Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In human gastric cancer cells (SNU-16), this compound induces a dose-dependent arrest at the G2/M phase of the cell cycle.[1] This is accompanied by the downregulation of proteins that drive the cell cycle forward.[1] In liver carcinogenesis models, this compound has been observed to modulate the G1/S checkpoint.[3]

Induction of Ferroptosis

More recent studies have unveiled a novel mechanism of this compound-induced cell death in colorectal cancer: ferroptosis. This iron-dependent form of programmed cell death is characterized by the accumulation of lipid peroxides. This compound's ability to induce ferroptosis is linked to the retardation of the Nrf2/HO-1/GPX4 signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |

| SNU-16 | Human Gastric Cancer | 12 | 23.6 µM[4] |

| 24 | 17.8 µM[4] | ||

| 48 | 12.4 µM[4] | ||

| HepG2 | Human Liver Cancer | 24 | 132.90 µg/mL[2] |

| 48 | 110.30 µg/mL[2] | ||

| 72 | 78.61 µg/mL[2] | ||

| SMMC-7721 | Human Liver Cancer | 24 | 181.15 µg/mL[2] |

| 48 | 123.78 µg/mL[2] | ||

| 72 | 86.67 µg/mL[2] | ||

| LO2 | Normal Human Liver | 24 | 173.93 µg/mL[2] |

| 48 | 141 µg/mL[2] | ||

| 72 | 115.5 µg/mL[2] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Concentration | Percentage of Apoptotic Cells |

| SNU-16 | Human Gastric Cancer | 10 µM | 32.5%[1][4] |

| 50 µM | 45.2%[1][4] | ||

| 75 µM | 57.1%[1][4] | ||

| Control | 12.4%[4] | ||

| HepG2 | Human Liver Cancer | Not specified | 35.00% ± 1.56% (24h)[2] |

| 39.43% ± 1.35% (48h)[2] | |||

| 48.00% ± 1.73% (72h)[2] | |||

| SMMC-7721 | Human Liver Cancer | Not specified | 32.25% ± 1.17% (24h)[2] |

| 36.01% ± 0.17% (48h)[2] | |||

| 44.21% ± 2.00% (72h)[2] | |||

| LO2 | Normal Human Liver | Not specified | 19.32% ± 1.76% (24h)[2] |

| 22.89% ± 2.37% (48h)[2] | |||

| 29.10% ± 1.54% (72h)[2] |

Mandatory Visualizations

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound promotes p53-mediated apoptosis.

Caption: A typical experimental workflow.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[5]

Materials:

-

Cancer cells

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2 and cleaved Caspase-3.[6]

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[7]

Materials:

-

Treated and untreated cancer cells

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.[8][9]

Materials:

-

Treated and untreated cancer cells

-

70% cold ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates significant potential as an anticancer agent, acting through multiple, interconnected mechanisms. Its ability to induce apoptosis via modulation of the PI3K/Akt/mTOR and p53 signaling pathways, coupled with its capacity to arrest the cell cycle and induce ferroptosis, underscores its multifaceted approach to inhibiting cancer cell growth. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future research should focus on its efficacy in in vivo models for a broader range of cancers and its potential for combination therapies to enhance clinical outcomes.

References

- 1. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of liver carcinogenesis by this compound through modulation of G1/S cell cycle check point and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. researchhub.com [researchhub.com]

- 6. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

The Bioavailability of Amarogentin: A Technical Guide for Researchers

An In-depth Exploration of Current Knowledge and Methodologies for Drug Development Professionals

Executive Summary

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anti-cancer, anti-diabetic, anti-inflammatory, and anti-leishmanial properties. Despite its therapeutic promise, a critical gap exists in the understanding of its bioavailability and pharmacokinetic profile. This technical guide synthesizes the current, albeit limited, publicly available data on the bioavailability of this compound, details the experimental protocols utilized in its study, and visualizes key signaling pathways it modulates. The conspicuous absence of comprehensive pharmacokinetic data underscores the urgent need for further research to unlock the full therapeutic potential of this promising natural compound. This document serves as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing this compound from a laboratory curiosity to a clinical reality.

Introduction to this compound and the Imperative of Bioavailability

This compound is a bitter-tasting compound that has been the subject of numerous in vitro and in vivo studies demonstrating its potential to treat a range of diseases. However, the therapeutic efficacy of any compound is intrinsically linked to its bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for designing effective drug delivery systems and determining appropriate dosing regimens. At present, the scientific literature explicitly states that "further research is needed to investigate its bioavailability and stability in the human body"[1][2][3]. This guide will therefore focus on the existing knowledge base while highlighting the critical need for dedicated pharmacokinetic studies.

Quantitative Data: A Summary of the State of Research

To date, comprehensive studies detailing the oral and intravenous bioavailability, plasma concentration-time profiles, and clearance rates of this compound in humans or preclinical animal models have not been published. The following table summarizes the types of in-vivo studies that have been conducted, which, while not providing pharmacokinetic parameters, offer insights into dosages and routes of administration that have demonstrated biological effects.

Table 1: Summary of In-Vivo Studies Investigating the Efficacy of this compound

| Species | Route of Administration | Dosage | Investigated Effect | Reference |

| Mice | Oral (p.o.) | 100 mg/kg | Amelioration of carbon tetrachloride-induced liver fibrosis | [4] |

| Mice | Subcutaneous (s.c.) | 10-50 mg/kg | Reduction of tumor growth in a SNU-16 nude mouse xenograft model | [5] |

| Mice | Intravenous (i.v.) | 18 mg/kg | Inhibition of in-vivo thrombus formation | [6] |

| Hamsters | Not specified | Dose-dependent | Reduction of parasite burden in spleen of L. donovani infected animals | [5] |

Experimental Protocols: Methodologies for this compound Research

The investigation of this compound's biological effects and its quantification in various matrices have employed a range of standard experimental protocols. A clear understanding of these methodologies is essential for designing future bioavailability studies.

Animal Models in Efficacy Studies

-

Mouse Model of Liver Fibrosis: Liver fibrosis was induced in mice using carbon tetrachloride. This compound (100 mg/kg) was administered orally to evaluate its hepatoprotective effects. The study assessed markers of liver damage and fibrosis to determine the compound's efficacy[4].

-

Nude Mouse Xenograft Model for Cancer Research: Human gastric cancer cells (SNU-16) were implanted in nude mice to form tumors. This compound was administered subcutaneously at doses of 10-50 mg/kg to investigate its anti-tumor activity by measuring the reduction in tumor growth[5].

-

Mouse Model of Thrombosis: Thrombus formation was induced in the mesenteric microvessels of mice. The effect of intravenously administered this compound (18 mg/kg) on prolonging the occlusion time was measured to assess its anti-platelet activity in vivo[6].

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is a prerequisite for any pharmacokinetic study. The primary methods cited in the literature are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Analytical Methods for the Quantification of this compound

| Analytical Technique | Matrix | Purpose | Reference |

| HPLC | Swertia chirayita plant parts | Quantification of this compound content | [7] |

| LC-MS/MS | Rat plasma | Pharmacokinetic study of a herbal preparation containing secoiridoid glycosides | [8] |

Detailed Protocol for HPLC Quantification of this compound in Plant Material (Adapted from Sharma et al., 2018)

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as methanol, using a Soxhlet apparatus.

-

Chromatographic System: A binary HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed for separation.

-

Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound from other plant constituents. A common mobile phase could be a gradient of acetonitrile (B52724) and water or a buffer solution.

-

Detection: this compound is detected by its UV absorbance at a specific wavelength.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of purified this compound[7].

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating specific intracellular signaling pathways. Visualizing these pathways can aid in understanding its mechanism of action and identifying potential biomarkers for its activity.

PI3K/Akt Signaling Pathway in Gastric Cancer

This compound has been shown to induce apoptosis and G2/M cell cycle arrest in human gastric cancer cells by downregulating the PI3K/Akt signaling pathway[4][9].

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

PLCγ2-PKC and MAPK Pathways in Platelet Activation

This compound has been demonstrated to inhibit collagen-induced platelet aggregation by interfering with the PLCγ2-PKC and MAPK signaling cascades[6][10].

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 21018-84-8 [thegoodscentscompany.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Amarogentin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarogentin is a bitter secoiridoid glycoside that was first isolated from the medicinal plant Swertia chirayita.[1][2] Renowned for its extreme bitterness, it is a compound of significant interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and quantitative data on its abundance. Furthermore, it details standardized experimental protocols for its extraction, isolation, and quantification. The guide also elucidates the key signaling pathways through which this compound exerts its diverse pharmacological effects, including its anticancer, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

This compound was initially isolated from the medicinal plant Swertia chirayita, a herb used extensively in traditional Ayurvedic medicine.[1][2] It is one of the most bitter natural compounds known to exist.[3] Structurally, this compound is a secoiridoid glycoside, characterized by a complex molecular architecture that includes an iridoid backbone, a glucose moiety, and a biphenyl-triol ring system.[4]

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Gentianaceae family. The primary natural sources include various species of Gentiana and Swertia.

Key Plant Sources:

-

Swertia chirayita : This is the plant from which this compound was first isolated and is considered a principal source.[1][2] It is native to the temperate Himalayan regions.

-

Gentiana lutea (Great Yellow Gentian) : The roots of this plant are a well-known source of this compound and have a long history of use in herbal bitters.[3][5]

-

Swertia japonica [5]

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and its geographical origin.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data on this compound content in various plant species and their parts, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Swertia chirayita | Flowers | 0.617% | |

| Leaves | 0.447% | ||

| Stem | 0.426% | ||

| Roots | 0.369% | ||

| Gentiana lutea | Leaves (dry extract) | 2.06% (20.6 mg/g) | [8] |

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general method for the extraction and isolation of this compound from plant material.

Workflow for this compound Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material : The plant material (e.g., whole plant of Swertia chirayita) is dried and ground into a fine powder.

-

Extraction : The powdered material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a suitable solvent like methanol or a hydro-alcoholic mixture.[9]

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography : The crude extract is subjected to column chromatography for fractionation. A silica (B1680970) gel column is commonly used.[9]

-

Gradient Elution : The column is eluted with a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate the different chemical constituents.

-

Purification : Fractions containing this compound are collected and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

-

Standard Preparation : A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.

-

Sample Preparation : A known weight of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

-

HPLC Conditions :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient elution system is often employed, commonly consisting of water and methanol or acetonitrile.

-

Flow Rate : A typical flow rate is around 1 mL/min.

-

Detection : UV detection is performed at a wavelength where this compound shows maximum absorbance, generally around 235 nm.

-

-

Data Analysis : The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanisms of Action

This compound exhibits a range of biological activities by modulating various signaling pathways.

Anticancer Activity: Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling molecules.

This compound-Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

In liver cancer cells, this compound upregulates the tumor suppressor protein p53 while downregulating the expression of Akt and human telomerase reverse transcriptase (hTERT), leading to the induction of apoptosis.[1][5] In human gastric cancer cells, it has been shown to induce G2/M cell cycle arrest and apoptosis by downregulating the PI3K/Akt/m-TOR signaling pathway.

Anti-inflammatory Activity: COX-2 Inhibition

This compound demonstrates anti-inflammatory properties, in part, by targeting the cyclooxygenase-2 (COX-2) enzyme.

This compound's Anti-inflammatory Mechanism via COX-2 Inhibition

References

- 1. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C29H30O13 | CID 115149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Amarogentin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin is a secoiridoid glycoside, a class of natural compounds known for their diverse biological activities.[1][2][3] Primarily isolated from plants of the Swertia and Gentiana genera, it is one of the most bitter substances known.[4] This bitterness has led to its traditional use in remedies for digestive ailments.[4] Modern scientific investigation has unveiled a broader pharmacological profile for this compound, revealing its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-leishmanial agent.[2][3] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its functions and the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule characterized by a secoiridoid core linked to a glucose moiety, which is further esterified with a biphenylcarboxylic acid.[4] Its unique structure is fundamental to its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |

| CAS Number | 21018-84-8 | |

| Molecular Formula | C29H30O13 | |

| Molecular Weight | 586.54 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 229-230 °C (as monohydrate) | |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol; poorly soluble in water |

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, with potential therapeutic applications in various diseases. The following table summarizes key quantitative data from preclinical studies.

Table 2: Quantitative Biological Activity Data for this compound

| Biological Activity | Assay System | Target/Cell Line | Parameter | Value | Reference(s) |

| Anti-cancer | MTT Assay | SNU-16 (Human Gastric Cancer) | IC50 | 12.4 µM (48h) | [5] |

| Nude Mouse Xenograft | SNU-16 | Tumor Growth Inhibition | Dose-dependent (10-50 mg/kg) | [5] | |

| Anti-inflammatory | In silico molecular docking | COX-1 | Binding Free Energy | -8.57 KCal/mol | |

| In silico molecular docking | COX-2 | Binding Free Energy | -52.35 KCal/mol | ||

| Anti-platelet | Light Transmission Aggregometry | Human Platelets (collagen-induced) | Inhibition | Dose-dependent (15-60 µM) | |

| Anti-leishmanial | In vivo hamster model | Leishmania donovani | Parasite Suppression | More effective than free drug in liposomal/niosomal forms | [1] |

| Kinase Activation | In vitro kinase assay | AMP-activated protein kinase (AMPK) | EC50 | 277 pM | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate this pathway, contributing to its anti-cancer effects.[5]

MAPK Signaling Pathway in Platelet Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in platelet activation, a process critical for hemostasis and thrombosis. This compound inhibits collagen-induced platelet aggregation by suppressing the MAPK pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Anti-Cancer Activity

This protocol is adapted for assessing the cytotoxicity of this compound against SNU-16 human gastric cancer cells.[5]

-

Cell Seeding: Seed SNU-16 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the long-term proliferative potential of cancer cells after treatment with this compound.[5]

-

Cell Seeding: Seed a low number of SNU-16 cells (e.g., 500 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Recovery: Replace the drug-containing medium with fresh complete medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

In Vivo Anti-Cancer Activity

This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[5]

-

Animal Model: Use 4-6 week old female athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ SNU-16 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.

-

Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control via subcutaneous injection daily for a specified period (e.g., 21 days).

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research.

Pharmacokinetics and ADME

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. However, comprehensive ADME data for this compound in humans is currently limited in publicly available literature. Preclinical studies suggest that its bioavailability may be a limiting factor, and research into novel delivery systems, such as liposomal and niosomal formulations, is underway to improve its pharmacokinetic profile.[1][2] Further studies are required to fully characterize the ADME properties of this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, underscores its potential in the treatment of cancer and inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on comprehensive pharmacokinetic studies and the development of optimized delivery systems to translate the preclinical potential of this compound into clinical benefits.

References

- 1. Evaluation of the in-vivo activity and toxicity of this compound, an antileishmanial agent, in both liposomal and niosomal forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. This compound as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Amarogentin's Activation of Bitter Taste Receptors: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Amarogentin, a potent bitter compound, and its interaction with human bitter taste receptors (TAS2Rs). Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative data on this compound's receptor activation, detailed experimental protocols for its characterization, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a secoiridoid glycoside and is recognized as one of the most bitter natural compounds.[1] It is primarily isolated from plants of the Gentiana (Gentian) and Swertia genera.[1][2] Its intense bitterness is mediated through the activation of specific TAS2Rs, G protein-coupled receptors expressed in taste buds on the tongue.[3][4] Beyond its role in taste perception, this compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2]

Quantitative Analysis of this compound-Induced TAS2R Activation

This compound has been shown to activate a subset of the 25 known human TAS2Rs with varying potencies. The half-maximal effective concentration (EC50) values, a measure of a compound's potency, have been determined for several of these receptors. The available quantitative data is summarized in the table below.

| Bitter Taste Receptor | EC50 (µM) | Reference(s) |

| hTAS2R43 | 30 | [5] |

| hTAS2R46 | 10 | [5] |

| hTAS2R47 | 3 | [5] |

| hTAS2R50 | 100 | [5] |

| hTAS2R1 | Data not available | [6] |

| hTAS2R4 | Data not available | [6] |

| hTAS2R30 | Data not available | [6] |

| hTAS2R39 | Data not available | [6] |

Table 1: EC50 values for this compound activation of human bitter taste receptors (hTAS2Rs). While hTAS2R1, hTAS2R4, hTAS2R30, and hTAS2R39 have been identified as being activated by this compound, specific EC50 values are not currently available in the cited literature.

Signaling Pathway of this compound-Mediated Bitter Taste Transduction

The activation of TAS2Rs by this compound initiates a canonical intracellular signaling cascade, leading to the perception of bitterness. This pathway is primarily mediated by the G-protein gustducin.

Upon binding of this compound to a TAS2R, the associated G-protein, gustducin, is activated.[1] The G-protein's βγ subunits then activate phospholipase C beta 2 (PLCβ2).[1] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] This increase in cytosolic Ca²⁺ leads to depolarization of the taste receptor cell, ultimately resulting in neurotransmitter release and the transmission of a signal to the brain, which is perceived as a bitter taste.[1]

Experimental Protocols for Characterizing this compound Activity

The most common method for determining the activity of this compound on bitter taste receptors is a cell-based calcium mobilization assay using a heterologous expression system.

Cell Culture and Transfection

This protocol describes the transient transfection of Human Embryonic Kidney 293T (HEK293T) cells.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Plasmid DNA: expression vectors for the human TAS2R of interest and a chimeric G-protein, Gα16-gust44.

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells into 6-well plates at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate overnight.[2]

-

Transfection Complex Preparation:

-

In a sterile tube, dilute the TAS2R and Gα16-gust44 plasmid DNA in Opti-MEM.

-

In a separate sterile tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor and G-protein expression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon receptor activation.

Materials:

-

Transfected HEK293T cells in a 96-well black, clear-bottom plate

-

Fluo-4 AM calcium indicator dye

-

Probenecid (optional, to prevent dye leakage)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM in HBSS. Probenecid can be included to improve dye retention.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark.[5]

-

-

Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of buffer in each well.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be below 1%.

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Set the excitation wavelength to ~488 nm and the emission wavelength to ~520 nm.

-

Record a baseline fluorescence reading for each well.

-

Use the automated injector to add the this compound solutions to the wells.

-

Continuously record the fluorescence intensity for a set period (e.g., 90-120 seconds) to capture the calcium transient.

-

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the baseline fluorescence (ΔF/F). EC50 values are determined by plotting the ΔF/F against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This technical guide provides a comprehensive overview of this compound's interaction with bitter taste receptors. The quantitative data, detailed signaling pathway, and experimental protocols serve as a valuable resource for researchers in the fields of taste biology, pharmacology, and drug discovery. Further investigation into the activation of other TAS2Rs by this compound and the elucidation of its downstream effects in various physiological contexts will continue to be an exciting area of research.

References

- 1. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hek293.com [hek293.com]

- 4. researchgate.net [researchgate.net]

- 5. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Amarogentin Signaling Pathways In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways modulated by amarogentin, a secoiridoid glycoside known for its potent bitter taste and diverse pharmacological activities. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology, immunology, and metabolic diseases.

Introduction

This compound, primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant scientific interest for its multifaceted biological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms that underpin these activities. This compound interacts with a range of cellular targets, from cell surface receptors to intracellular signaling cascades, to elicit its effects. This guide details the key signaling pathways influenced by this compound, providing quantitative data and experimental methodologies to facilitate further investigation.

Core Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of several key signaling pathways that are crucial for cell survival, proliferation, inflammation, and metabolism.

2.1 Anti-Cancer Signaling Pathways

In cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation by targeting critical oncogenic pathways.

2.1.1 p53-Associated Apoptotic Pathway in Liver Cancer

In human liver cancer cell lines HepG2 and SMMC-7721, this compound treatment leads to an upregulation of the tumor suppressor protein p53.[3][4] This is accompanied by the downregulation of Akt, RelA (a subunit of NF-κB), and human telomerase reverse transcriptase (hTERT), all of which are involved in promoting cell survival and proliferation.[3][5] The mitogen-activated protein kinase (MAPK) pathway, however, did not appear to be related to the anticancer effects of this compound in these cells.[3]

2.1.2 PI3K/Akt/mTOR Pathway in Gastric Cancer

In human gastric cancer cells (SNU-16), this compound induces G2/M cell cycle arrest and apoptosis.[6][7] This is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway.[6][7] Treatment with this compound resulted in decreased protein expression of m-TOR, p-PI3K, PI3K, p-Akt, and Akt, while upregulating cyclin D1 and cyclin E.[6]

2.1.3 Cyclooxygenase-2 (COX-2) Inhibition

Experimental studies have revealed that this compound can downregulate the expression and activity of COX-2, an enzyme implicated in inflammation and carcinogenesis.[8][9] This inhibition of COX-2 is considered a key aspect of its anti-carcinogenic activity, as it can curtail hyperproliferation.[8] Computational modeling suggests that this compound may act as a selective inhibitor of COX-2 over COX-1.[8][10]

2.2 Anti-Inflammatory and Immunomodulatory Signaling

This compound exhibits immunomodulatory effects by interacting with immune cells and inhibiting pro-inflammatory signaling cascades.

2.2.1 Bitter Taste Receptor (TAS2R) Signaling in Keratinocytes and Mast Cells

This compound is an agonist for several bitter taste receptors (TAS2Rs), including TAS2R1 and TAS2R50, which are expressed in extra-oral tissues like skin keratinocytes and mast cells.[11][12][13] In human keratinocytes (HaCaT cells), activation of TAS2Rs by this compound promotes cell differentiation, evidenced by increased expression of keratin (B1170402) 10, involucrin, and transglutaminase.[14] In human mast cells (LAD-2), this compound inhibits the substance P-induced production of newly synthesized TNF-α.[12][13] Furthermore, in TNF-α and histamine (B1213489) co-stimulated HaCaT keratinocytes, this compound reduces the expression of IL-8 and MMP-1.[12] The inhibitory effects of this compound on IL-8 and MMP-1 secretion in HaCaT cells can be reversed by the PLC inhibitor U73122, indicating the involvement of the canonical bitter taste receptor signaling pathway.[13]

2.2.2 AMPK/SIRT1/NF-κB Pathway in Neuronal Cells

In in vitro models of sepsis using lipopolysaccharide (LPS)-treated NSC-34 and HT22 neuronal cells, this compound was found to mitigate neuronal damage, inflammation, and oxidative stress.[15] It achieves this by activating the AMPK/SIRT1 pathway, which subsequently leads to the inhibition of NF-κB phosphorylation.[15][16] The protective effects of this compound were attenuated by an AMPK inhibitor, confirming the central role of this pathway.[15]

2.3 Signaling Pathways in Platelet Activation

This compound has been demonstrated to inhibit collagen-induced platelet activation.[17][18] This anti-platelet effect is mediated through the inhibition of the PLCγ2-PKC and MAPK signaling pathways.[17][18] Specifically, this compound treatment leads to a concentration-dependent inhibition of the phosphorylation of p38, ERK2, and JNK1, but does not affect Akt phosphorylation.[17]

2.4 Neuroprotective and Neurogenic Signaling

In PC12 cells, a model for neuronal studies, this compound has been shown to exhibit neuroprotective and neuritogenic activities. It protects these cells from hydrogen peroxide-induced oxidative stress by increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[19] this compound also promotes neurite outgrowth, an effect that is enhanced in the presence of Nerve Growth Factor (NGF).[19] This neurogenesis is mediated by the activation of the INSR/PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways.[20]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| SNU-16 (Human Gastric Cancer) | MTT Assay | IC50 (48h) | 12.4 µM | [10] |

| SNU-16 (Human Gastric Cancer) | Annexin V-FITC | % Apoptotic Cells (10 µM) | 32.5% | [6][7] |

| SNU-16 (Human Gastric Cancer) | Annexin V-FITC | % Apoptotic Cells (50 µM) | 45.2% | [6][7] |

| SNU-16 (Human Gastric Cancer) | Annexin V-FITC | % Apoptotic Cells (75 µM) | 57.1% | [6][7] |

Table 2: Enzyme Inhibition and Receptor Activation by this compound

| Target | Assay Type | Parameter | Value | Reference |

| AMP-activated protein kinase (AMPK) | Kinase Assay | EC50 | 277 pM | [2][21] |

| Cyclooxygenase-2 (COX-2) | Molecular Docking | Binding Free Energy | -52.35 KCal/mol | [10][22] |

| Cyclooxygenase-1 (COX-1) | Molecular Docking | Binding Free Energy | -8.57 KCal/mol | [10] |

Table 3: Effects of this compound on Neuronal Cells

| Cell Line | Treatment Condition | Effect | Concentration | Reference |

| PC12 | This compound alone | Increased neurite outgrowth | 0.3, 1, 3 µM | [19] |

| PC12 | This compound + NGF (1 ng/ml) | Enhanced neurite outgrowth | 3 µM | [19] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

4.1 Cell Culture and Treatments

-

Liver Cancer Cells (HepG2, SMMC-7721): Cells were cultured in appropriate media and treated with a gradient concentration of this compound to determine inhibitory ratios using a Cell Counting Kit-8.[4]

-

Gastric Cancer Cells (SNU-16): Cells were grown and treated with this compound (10, 50, and 75 µM) to assess effects on viability (MTT assay), colony formation (clonogenic assay), morphology (phase-contrast microscopy), and apoptosis (flow cytometry).[6][7]

-

Neuronal Cells (NSC-34, HT22): Sepsis was induced in vitro by treating cells with lipopolysaccharide (LPS). Subsequently, cells were treated with varying concentrations of this compound (1, 5, 10 µM).[15]

-

PC12 Cells: For neuroprotection assays, cells were pre-treated with this compound (1, 3, or 10 µM) for 24 hours, followed by exposure to 0.9 mM hydrogen peroxide for 1 hour.[19] For neuritogenesis assays, cells were treated with this compound (0.3, 1, and 3 µM) for 48 hours.[19]

-

Keratinocytes (HaCaT) and Mast Cells (LAD-2): LAD-2 cells were stimulated with substance P, while HaCaT cells were co-stimulated with TNF-α and histamine in the presence or absence of this compound.[12][13]

4.2 Molecular Biology and Biochemistry Techniques

-

Western Blotting: Used to determine the protein expression levels of key signaling molecules such as p53, Akt, RelA, hTERT, PI3K, mTOR, and MAPKs in various cell lines after this compound treatment.[3][6][15][17]

-

Quantitative Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of genes like p53, Akt, RelA, and hTERT in liver cancer cells.[3][5]

-

Flow Cytometry: Utilized to detect and quantify apoptosis in cancer cells using Annexin V-FITC/Propidium Iodide staining.[4][7]

-

ELISA: Used to measure the secretion of cytokines such as IL-4, IL-6, and IL-13 in cell culture supernatants.[1]

-

Enzyme Activity Assays: Activities of antioxidant enzymes like SOD and CAT were measured in PC12 cell lysates using corresponding assay kits.[19]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound's anti-cancer signaling pathways in liver and gastric cancer cells.

Caption: Immunomodulatory and neuroprotective signaling pathways of this compound.

Caption: Experimental workflow for apoptosis analysis in SNU-16 cells.

Conclusion

This compound modulates a complex network of in vitro signaling pathways, providing a molecular basis for its observed anti-cancer, anti-inflammatory, and neuroprotective effects. The p53, PI3K/Akt/mTOR, and COX-2 pathways are key targets in its anti-neoplastic activity. Its immunomodulatory actions are, at least in part, mediated through bitter taste receptors and the AMPK/SIRT1/NF-κB axis. Furthermore, its ability to inhibit platelet aggregation and promote neurogenesis highlights its potential for therapeutic applications in cardiovascular and neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers, offering a structured overview of this compound's in vitro signaling landscape to inform future studies and drug development initiatives.

References

- 1. Anti‐inflammatory effects of this compound on 2,4‐dinitrochlorobenzene‐induced atopic dermatitis–like mice and in HaCat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis of Liver Cancer Cells via Upregulation of p53 and Downregulation of Human Telomerase Reverse Transcriptase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jbuon.com [jbuon.com]

- 8. The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by this compound, a Secoiridoid Glycoside from Swertia chirayita | PLOS One [journals.plos.org]

- 9. Item - The Bitter Barricading of Prostaglandin Biosynthesis Pathway: Understanding the Molecular Mechanism of Selective Cyclooxygenase-2 Inhibition by this compound, a Secoiridoid Glycoside from Swertia chirayita - Public Library of Science - Figshare [plos.figshare.com]

- 10. This compound | AMPK | Apoptosis | TargetMol [targetmol.com]

- 11. The human bitter taste receptor hTAS2R50 is activated by the two natural bitter terpenoids andrographolide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Displays Immunomodulatory Effects in Human Mast Cells and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. gd-online.de [gd-online.de]

- 15. This compound has protective effects against sepsis-induced brain injury via modulating the AMPK/SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a Secoiridoid Glycoside, Abrogates Platelet Activation through PLCγ2-PKC and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound, a secoiridoid glycoside, activates AMP- activated protein kinase (AMPK) to exert beneficial vasculo-metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Buy this compound | 21018-84-8 | >98% [smolecule.com]

Amarogentin: A Comprehensive Technical Guide for Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin is a secoiridoid glycoside, a natural bitter compound first isolated from the medicinal plant Swertia chirayita.[1][2] It is recognized for its wide range of pharmacological activities and has garnered significant attention for its therapeutic potential in various disease models.[1][2][3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

This compound has demonstrated promising anti-cancer, anti-diabetic, hepatoprotective, anti-inflammatory, and neuroprotective properties.[2][3][4] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways, induction of apoptosis, and regulation of cellular metabolism.[1][2][5] This document summarizes the key findings and presents them in a structured format to facilitate further investigation and development of this compound as a potential therapeutic agent.

Pharmacological Data

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |

| SNU-16 | Human Gastric Cancer | MTT Assay | 12.4 µM | 48 hours | [6] |

| SNU-16 | Human Gastric Cancer | Apoptosis Assay | 10, 50, 75 µM (32.5%, 45.2%, 57.1% apoptotic cells) | Not Specified | [5][7] |

| Mouse Skin | Skin Carcinogenesis Model | Not Specified | 0.5 mg (IC50) | Not Specified | [8] |

Table 2: In Vivo Therapeutic Efficacy of this compound

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Liver Carcinogenesis | CCl4/NDEA-induced mice | 0.2 mg/kg body weight | Prevented progression of liver carcinogenesis at mild dysplastic stage. | [7] |

| Gastric Cancer Xenograft | Nude mice with SNU-16 cells | 10-50 mg/kg (s.c.) | Dose-dependent reduction in tumor growth. | [6] |

| Type 1 Diabetes | Streptozotocin-induced rats | Dose-dependent | Attenuated hyperglycemia. | [1][9][10] |

| Liver Fibrosis | Carbon tetrachloride-induced mice | 25, 50, 100 mg/kg (oral) | Delayed the formation of liver fibrosis. | [11] |

| Thrombosis | Mice | 15-60 µM | Inhibited in vivo thrombus formation. | [12][13] |

Table 3: Neuroprotective and Anti-inflammatory Effects of this compound

| Model | System | Effective Concentration | Key Effects | Reference |

| Oxidative Stress | PC12 cells (H2O2-induced) | 1, 3, 10 µM | Improved cell survival, increased antioxidant enzyme activity. | [14] |

| Neuritogenic Activity | PC12 cells | 0.3, 1, 3 µM | Induced neurite outgrowth in a dose-dependent manner. | [14] |

| Platelet Aggregation | Human Platelets (Collagen-induced) | 15-60 µM | Inhibited platelet aggregation. | [12][13] |

| Anti-inflammatory | HaCat cells | Not Specified | Inhibits inflammatory response. | [15] |

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrams illustrating the primary mechanisms of action.

Anti-Cancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

In human gastric cancer cells, this compound has been shown to induce apoptosis and cause G2/M cell cycle arrest by downregulating the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell survival, proliferation, and growth.

Anti-Platelet and Anti-inflammatory Mechanism: MAPK Pathway Inhibition

This compound has been demonstrated to abrogate platelet activation by inhibiting the PLCγ2-PKC cascade and the MAPK signaling pathway.[12][13] It also suppresses the MAPK pathway to exert hepatoprotective effects against liver fibrosis.[11]

References

- 1. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. This compound secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. e-jarb.org [e-jarb.org]

- 12. researchgate.net [researchgate.net]

- 13. jbuon.com [jbuon.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Efficacy of Amarogentin

For Researchers, Scientists, and Drug Development Professionals

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, is a compound of significant interest in the pharmaceutical and medical research communities.[1][2][3] Renowned for its potent bitterness, this compound has a rich history in traditional medicine, particularly in Ayurveda, for treating liver ailments.[4][5] Modern scientific inquiry has substantiated many of its historical uses, revealing a broad spectrum of pharmacological activities, including anti-diabetic, hepatoprotective, anti-cancer, and anti-leishmanial effects.[5][6][7] This technical guide provides a consolidated overview of the in vivo efficacy of this compound, focusing on key therapeutic areas. It synthesizes quantitative data from various studies, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Anti-Diabetic and Vasculo-Metabolic Effects

This compound has demonstrated significant potential in the management of diabetes and related metabolic disorders. In vivo studies have shown its ability to ameliorate hyperglycemia and improve insulin (B600854) sensitivity.[6][8][9]

Data Presentation: In Vivo Anti-Diabetic Efficacy of this compound

| Animal Model | Induction Method | This compound Dosage | Treatment Duration | Key Quantitative Outcomes |

| Type 1 Diabetic Rats | Streptozotocin (B1681764) (STZ)-induced | Dose-dependent | Not Specified | Attenuated hyperglycemia; Reversed decreased GLUT4 in skeletal muscle; Reduced elevated PEPCK in the liver.[8][9] |

| Type 2 Diabetic Rats | Fructose-rich diet | Not Specified | Not Specified | Decreased Homeostasis Model Assessment-Insulin Resistance (HOMA-IR); Increased insulin sensitivity.[8][9] |

| Diabetic Mice | Streptozotocin (STZ)-induced | Not Specified | Not Specified | Attenuated diabetes-mediated neointimal thickening, collagen, and lipid deposition in the aorta; Improved circulating lipid levels and liver function.[10] |

Experimental Protocols: A Representative Anti-Diabetic Study

A common experimental design to evaluate the anti-diabetic effects of this compound involves the use of streptozotocin (STZ)-induced diabetic rats, which models Type 1 diabetes.[8][9][11]

-

Animal Model: Male Wistar rats are often used.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer) is administered to induce diabetes. Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are selected for the study.

-

Grouping and Treatment: The diabetic animals are divided into several groups: a diabetic control group receiving a vehicle, treatment groups receiving different doses of this compound orally, and a positive control group receiving a standard anti-diabetic drug like metformin.[8]

-

Parameters Monitored: Over the treatment period, parameters such as fasting blood glucose, body weight, and oral glucose tolerance are regularly measured.

-

Terminal Analysis: At the end of the study, animals are euthanized, and blood and tissue samples (liver, skeletal muscle) are collected for biochemical analysis (e.g., lipid profile, insulin levels) and protein expression analysis (e.g., Western blotting for GLUT4 and PEPCK).[8][9]

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Hepatoprotective Activity

This compound has shown significant protective effects against liver damage in various in vivo models. Its mechanisms of action include enhancing antioxidant defense systems and modulating signaling pathways involved in liver fibrosis and injury.[1][5][6][7]

Data Presentation: In Vivo Hepatoprotective Efficacy of this compound

| Animal Model | Induction Method | This compound Dosage (mg/kg) | Treatment Duration | Key Quantitative Outcomes |

| Mice | Carbon tetrachloride (CCl4) | 25, 50, 100 | 7 weeks | Dose-dependent decrease in ALT, AST, MDA, and hydroxyproline; Dose-dependent increase in albumin, cGMP, GPx, and SOD; Downregulation of α-SMA and TGF-β₁.[1] |

| Mice | CCl4 | 100 | Not Specified | Altered endogenous metabolite profiles related to amino acid and fatty acid metabolism.[2] |

| Rats | α-naphthylisothiocyanate (ANIT) | Not Specified | Not Specified | Decreased plasma AST, ALT, ALP, TBIL, DBIL, and TBA; Improved bile flow rate; Suppressed oxidative stress.[12] |

Experimental Protocols: A Representative Hepatofibrosis Study

The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice is widely used to study the hepatoprotective effects of compounds like this compound.[1][2]

-

Animal Model: C57BL/6 or Swiss albino mice are commonly used.[2][4]

-

Induction of Fibrosis: Mice receive subcutaneous or intraperitoneal injections of CCl4 (typically dissolved in olive oil) twice a week for several weeks (e.g., seven weeks).[1][4]

-

Grouping and Treatment: The animals are divided into a control group, a CCl4 model group, this compound treatment groups (receiving various oral doses), and a positive control group (e.g., colchicine).[1]

-

Biochemical and Histopathological Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum is analyzed for liver function enzymes (ALT, AST), and liver tissue is used for histopathological examination (e.g., H&E and Masson's trichrome staining) and to measure markers of oxidative stress (MDA, SOD) and fibrosis (hydroxyproline, α-SMA, TGF-β₁).[1]

Mandatory Visualization: Experimental Workflow and Signaling Pathway

References

- 1. Protective Effects of this compound against Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum metabonomics study of the hepatoprotective effect of this compound on CCl4-induced liver fibrosis in mice by GC-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound, Natural Bitter Terpenoids: Research Update with Pharmacological Potential, Patent and Toxicity Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound ameliorates diabetic disorders in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a secoiridoid glycoside, activates AMP- activated protein kinase (AMPK) to exert beneficial vasculo-metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates diabetic disorders in animal models | springermedizin.de [springermedizin.de]

- 12. This compound relieves cholestatic liver injury caused by ANIT in rats by regulating the FXR and Nrf2 pathways [ijbms.mums.ac.ir]

Amarogentin: A Comprehensive Technical Guide to its Influence on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarogentin, a bitter secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. At the molecular level, this compound exerts its effects by modulating a complex network of signaling pathways and altering the expression of numerous genes. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the signaling pathways involved, summarizing the available quantitative data, and outlining the key experimental methodologies used in this field of research. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration of this compound's therapeutic potential.

Introduction

This compound is a naturally occurring compound recognized for its potent biological activities.[1][2][3] Its therapeutic potential is attributed to its ability to interact with and modulate various cellular processes. A critical aspect of its mechanism of action lies in its capacity to regulate gene expression, thereby influencing protein synthesis and, consequently, cellular function. This guide will explore the known effects of this compound on the expression of genes involved in key physiological and pathological processes, including oxidative stress, inflammation, cancer, and diabetes.

Effects on Gene Expression: A Quantitative Overview